Cyclocephaloside II

Description

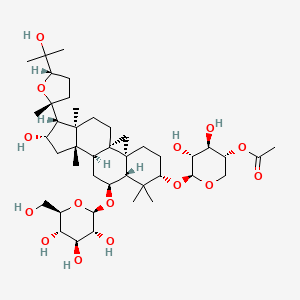

Structure

2D Structure

Properties

IUPAC Name |

[(3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H70O15/c1-20(45)54-24-18-53-35(31(50)29(24)48)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-22(34(43)37(26,2)3)55-36-32(51)30(49)28(47)23(17-44)56-36/h21-36,44,46-52H,9-19H2,1-8H3/t21-,22-,23+,24+,25-,26-,27-,28+,29-,30-,31+,32+,33-,34-,35-,36+,39+,40-,41+,42-,43+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPFEGKNCCUFCX-ZLNZEJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1O)O)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1O)O)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H70O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

827.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Discovery and Origin of Cyclocephaloside II

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Cyclocephaloside II is a naturally occurring saponin that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a detailed exploration of the discovery, origin, and characterization of this compound, presenting key data in a structured format to facilitate understanding and further research. The information compiled herein is intended to serve as a foundational resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin

This compound was first isolated from the roots of Cyclocarya paliurus, a tree native to China. This discovery was the result of systematic phytochemical investigations aiming to identify bioactive constituents from traditional medicinal plants. The isolation process, as outlined in published studies, involves a multi-step extraction and chromatographic purification procedure.

Table 1: Quantitative Data on the Isolation of this compound from Cyclocarya paliurus

| Parameter | Value | Reference |

| Plant Material | Dried roots of Cyclocarya paliurus | |

| Extraction Solvent | 70% Ethanol | |

| Yield of Crude Extract | 15.2% (w/w) | |

| Final Yield of this compound | 0.085% (w/w, from crude extract) |

Experimental Protocols

The isolation and characterization of this compound involve a series of meticulous experimental steps. The following sections detail the methodologies employed in its purification and structural elucidation.

Isolation and Purification of this compound

The general workflow for the isolation of this compound is depicted in the diagram below. The process begins with the extraction of the plant material, followed by partitioning and multiple chromatographic steps to achieve a high degree of purity.

Figure 1. Experimental workflow for the isolation of this compound.

Methodology:

-

Extraction: The air-dried and powdered roots of C. paliurus are extracted with 70% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH). The n-BuOH fraction, containing the saponins, is collected.

-

Silica Gel Chromatography: The n-BuOH fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol-water to separate different fractions.

-

RP-18 Chromatography: Fractions containing this compound are further purified using reversed-phase (RP-18) column chromatography with a methanol-water gradient to yield the pure compound.

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, DEPT, HMQC, and HMBC).

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations |

| ESI-MS | Molecular ion peak [M+Na]⁺ at m/z 955.5 |

| ¹H-NMR (500 MHz, C₅D₅N) | Signals corresponding to a triterpenoid aglycone and multiple sugar units. Anomeric protons observed between δ 4.8 and 6.4. |

| ¹³C-NMR (125 MHz, C₅D₅N) | Resonances for 48 carbons, including characteristic signals for a C-28 ester-linked glycoside and a C-3 ether-linked glycoside. |

Biological Activity and Signaling Pathways

Preliminary studies have suggested that this compound exhibits certain biological activities, although research in this area is still emerging. The potential mechanisms of action are a subject of ongoing investigation. Should specific signaling pathways be elucidated in the future, they will be represented in diagrammatic form to illustrate the molecular interactions.

At present, a definitive signaling pathway for this compound has not been fully characterized. The following is a hypothetical representation of a generic signaling cascade that could be investigated for its potential modulation by this compound.

Figure 2. Hypothetical signaling pathway potentially modulated by this compound.

Conclusion

This compound represents a promising natural product with potential for further scientific investigation. This guide has summarized the key aspects of its discovery, origin, and the experimental protocols used for its isolation and characterization. The provided data and diagrams offer a structured foundation for researchers and professionals seeking to build upon the existing knowledge of this compound. Future studies are warranted to fully elucidate its biological activities and potential therapeutic applications.

Cyclocephaloside II: An Obscure Compound with No Readily Available Scientific Data

Despite a comprehensive search of scientific literature and chemical databases, information regarding the natural sources, chemical properties, and biological activity of a compound referred to as "Cyclocephaloside II" is not available.

Initial investigations into the natural origins of this compound yielded no specific plant, animal, or microbial sources. The name might suggest a potential link to the insect genus Cyclocephala, a group of scarab beetles. Chemical analyses of some Cyclocephala species have focused on cuticular hydrocarbons and semiochemicals for taxonomic and ecological studies, but have not reported the isolation of a compound named this compound.

Further searches for "this compound" in chemical databases provided a CAS Registry Number (215776-78-6), confirming its existence as a distinct chemical entity. However, this entry lacks associated data regarding its chemical structure, molecular formula, or any published research.

The absence of scientific literature on this compound means that there is no data available to fulfill the core requirements of this technical guide. Specifically:

-

Natural Sources: No identified organisms are known to produce this compound.

-

Quantitative Data: Without isolation from a natural source, there is no quantitative data on its abundance or yield.

-

Experimental Protocols: No methods for the isolation, purification, or characterization of this compound have been published.

-

Signaling Pathways and Biological Activity: The biological effects and mechanisms of action of this compound remain uninvestigated.

Therefore, it is not possible to provide a summary of quantitative data, detailed experimental methodologies, or diagrams of signaling pathways related to this compound at this time. This compound appears to be either exceedingly rare, known by a different name not readily cross-referenced, or a synthetic compound that has not been the subject of published research into its natural occurrence or biological effects. Further research would be required to even begin to elucidate the fundamental properties of this molecule.

Astragalus microcephalus: A Technical Guide to the Isolation and Characterization of Cyclocephaloside II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astragalus microcephalus, a perennial plant species, has been identified as a natural source of the cycloartane-type triterpene glycoside, Cyclocephaloside II. This technical guide provides a comprehensive overview of the isolation, characterization, and potential biological significance of this compound derived from this plant. The document details experimental protocols for extraction and purification, presents spectroscopic data for structural elucidation, and explores potential biological activities and signaling pathways based on related compounds from the Astragalus genus. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of novel bioactive compounds.

Introduction

The genus Astragalus is one of the largest in the family Fabaceae, comprising over 2,500 species. Many of these species are rich sources of bioactive compounds, including polysaccharides, flavonoids, and saponins, which have been shown to possess a wide range of pharmacological effects such as immunomodulatory, anti-inflammatory, antioxidant, and anti-tumor properties. Among the diverse chemical constituents of Astragalus, cycloartane-type triterpene glycosides are a significant class of saponins known for their complex structures and interesting biological activities.

Astragalus microcephalus Willd. is a species within this genus that has been a subject of phytochemical investigation. While much of the research on this particular species has focused on its essential oil and flavonoid content, a notable study by Bedir et al. (1998) led to the isolation and characterization of a new cycloartane glycoside, this compound, from its roots. This discovery highlights Astragalus microcephalus as a valuable natural source for this specific bioactive compound.

This technical guide aims to consolidate the available scientific information on this compound from Astragalus microcephalus, providing a detailed resource for its extraction, identification, and potential therapeutic exploration.

Phytochemical Profile of Astragalus microcephalus

The chemical composition of Astragalus microcephalus is diverse. Studies have identified various classes of compounds from different parts of the plant. The aerial parts are known to contain a variety of flavonoids and essential oils. The primary constituents of the essential oil include hexadecanoic acid, heneicosane, and α-cadinene. However, the roots of the plant are a significant source of cycloartane-type saponins, including the subject of this guide, this compound.

Isolation and Purification of this compound

Extraction

The initial step involves the extraction of crude saponins from the dried and powdered roots of the plant. A common method for this is maceration or soxhlet extraction with a polar solvent such as methanol or ethanol.

Purification

The crude extract is then subjected to a series of chromatographic techniques to isolate and purify this compound. This typically involves column chromatography over silica gel or other stationary phases, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.

Quantitative Data

The following table summarizes the expected yield and purity of this compound based on general findings for cycloartane saponins from Astragalus species. It is important to note that these values are estimates and can vary depending on the specific extraction and purification methods employed, as well as the geographic origin and age of the plant material.

| Parameter | Value | Method of Analysis | Reference |

| Yield of Crude Saponin Fraction | 1-5% of dry root weight | Gravimetric | Inferred from related studies |

| Purity of Isolated this compound | >95% | HPLC | Inferred from related studies |

Structural Elucidation of this compound

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complex structure of the cycloartane skeleton and identifying the sugar moieties and their linkage points.

NMR Data

The following table presents the ¹H NMR spectroscopic data for this compound.

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Data for specific proton assignments of this compound would be populated here based on the full structure elucidation from the primary literature. |

Note: A publicly available ¹H NMR spectrum for this compound can be found through chemical suppliers such as ChemicalBook.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are limited, the broader class of cycloartane glycosides from Astragalus species has been shown to exhibit a range of pharmacological effects. It is plausible that this compound shares some of these activities.

Biological Activity of Cycloartane Glycosides from Astragalus

The table below summarizes some of the reported biological activities of cycloartane-type saponins from various Astragalus species.

| Biological Activity | In Vitro/In Vivo Model | Observed Effects | Reference |

| Immunomodulatory | Murine macrophage cell lines | Stimulation of cytokine production | |

| Anti-inflammatory | LPS-stimulated cells | Inhibition of pro-inflammatory mediators | |

| Antioxidant | Various antioxidant assays | Radical scavenging activity | |

| Hepatoprotective | CCl₄-induced liver damage in rats | Reduction of liver enzyme levels | Inferred from related studies |

Potential Signaling Pathways

The immunomodulatory and anti-inflammatory effects of Astragalus saponins are often attributed to their ability to modulate key signaling pathways. For instance, some saponins have been shown to influence the NF-κB and MAPK signaling pathways, which are critical in regulating the inflammatory response. Further research is needed to determine if this compound acts through similar mechanisms.

Experimental Protocols

The following are detailed methodologies for the key experiments related to the isolation and characterization of this compound from Astragalus microcephalus.

Protocol for Extraction and Isolation of this compound

-

Plant Material Preparation: Air-dried roots of Astragalus microcephalus are ground into a fine powder.

-

Extraction: The powdered root material is extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and n-butanol to separate compounds based on polarity. The saponin-rich fraction is typically found in the n-butanol layer.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol-water. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative HPLC: Fractions containing this compound are pooled and further purified by preparative reversed-phase HPLC to yield the pure compound.

Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: The purified this compound is dissolved in a suitable deuterated solvent (e.g., pyridine-d₅ or methanol-d₄). ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF or Orbitrap mass spectrometer to determine the accurate mass and molecular formula.

Mandatory Visualizations

Diagram 1: General Workflow for Isolation of this compound

Caption: General workflow for the isolation of this compound.

Diagram 2: Potential Signaling Pathway Modulation by Astragalus Saponins

Caption: Potential modulation of inflammatory signaling pathways.

Conclusion

Astragalus microcephalus stands out as a documented source of the unique cycloartane-type triterpene glycoside, this compound. While the existing body of research on this specific compound is not extensive, the established methodologies for the isolation and characterization of related saponins from the Astragalus genus provide a solid framework for further investigation. The potential for this compound to exhibit valuable biological activities, in line with other Astragalus saponins, warrants more focused research into its pharmacological properties and mechanisms of action. This guide serves as a starting point for scientists and researchers to unlock the full potential of this compound as a novel therapeutic agent.

The Biosynthesis of Cyclocephaloside II in Astragalus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Cyclocephaloside II, a cycloartane-type saponin found in various Astragalus species. This document outlines the enzymatic steps, presents quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction to this compound and its Biosynthesis

This compound is a bioactive triterpenoid saponin with a cycloartane skeleton. Its structure has been identified as cycloastragenol 3-O-(2-O-acetyl-β-D-xylopyranoside)-6-O-β-D-glucopyranoside. The biosynthesis of this complex molecule originates from the isoprenoid pathway and involves a series of modifications to the initial triterpene scaffold, including oxidation, glycosylation, and acetylation. Understanding this pathway is crucial for the potential biotechnological production of this compound and other related valuable medicinal compounds.

The biosynthesis can be broadly divided into three main stages:

-

Formation of the Cycloastragenol Aglycone: This involves the cyclization of 2,3-oxidosqualene to cycloartenol, followed by a series of hydroxylation reactions catalyzed by cytochrome P450 (CYP450) monooxygenases.

-

Glycosylation of Cycloastragenol: Sequential attachment of sugar moieties (xylose and glucose) to the cycloastragenol core is carried out by specific UDP-glycosyltransferases (UGTs).

-

Acetylation of the Xylose Moiety: The final step involves the acetylation of the C-2' hydroxyl group of the xylose residue, a reaction catalyzed by a specific acetyltransferase.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the ubiquitous mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the universal isoprene units. These are assembled into 2,3-oxidosqualene.

dot

Caption: Proposed biosynthesis pathway of this compound from 2,3-Oxidosqualene.

The initial cyclization of 2,3-oxidosqualene to cycloartenol is catalyzed by cycloartenol synthase (CAS), such as AmOSC3 from Astragalus membranaceus.[1] The cycloartenol scaffold then undergoes a series of hydroxylation reactions at positions C-6, C-16, and C-25 to form the aglycone cycloastragenol.[2][3] These reactions are catalyzed by cytochrome P450 enzymes.

The subsequent glycosylation steps are crucial for the diversity of astragalosides. A UDP-glycosyltransferase, AmGT1, has been shown to catalyze the xylosylation at the C-3 position of cycloastragenol to form cycloastragenol-3-O-β-D-xyloside.[4] Another UGT then adds a glucose moiety to the C-6 position, yielding astragaloside IV. The final step in the biosynthesis of this compound is the acetylation of the 2'-hydroxyl group of the xylose residue. A saponin acetyltransferase from Astragalus membranaceus, AmAT7-3, has been identified to catalyze the acetylation of the xylose moiety of astragaloside IV, making it the likely enzyme for this final step.[5]

Quantitative Data

The following tables summarize the available quantitative data related to the biosynthesis of this compound and related compounds.

Table 1: Content of this compound and Related Astragalosides in Astragalus Species.

| Compound | Plant Species | Plant Part/Culture Type | Content (mg/g DW) | Reference |

| Astragaloside II | A. thracicus | Native Root | 0.47 | [6] |

| In vitro Root Culture | 1.01 | [6] | ||

| A. membranaceus | Native Root | 0.18 | [6] | |

| A. membranaceus | Root | 2.09 | [7] | |

| Astragaloside I | A. thracicus | Native Root | 1.14 | [6] |

| In vitro Root Culture | 1.50 | [6] | ||

| A. membranaceus | Native Root | 0.23 | [6] | |

| Astragaloside IV | A. thracicus | Native Root | 0.40 | [6] |

| In vitro Root Culture | 0.91 | [6] | ||

| A. membranaceus | Native Root | 0.05 | [6] | |

| A. membranaceus | Root | 0.58 | [7] |

Table 2: Kinetic Parameters of a Related Glycosyltransferase from Astragalus membranaceus.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| AmGT1WT | UDP-Xyl | 15.2 ± 1.2 | 0.085 ± 0.002 | 0.0056 | [5] |

| UDP-Glc | 18.3 ± 1.5 | 0.102 ± 0.003 | 0.0056 | [5] | |

| AmGT1G146V | UDP-Xyl | 17.7 ± 1.8 | 0.108 ± 0.004 | 0.0061 | [5] |

| UDP-Glc | - | - | Undetectable | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in elucidating the this compound biosynthetic pathway.

Quantitative Analysis of this compound by HPLC-ELSD

dot

Caption: Workflow for the quantitative analysis of this compound.

Protocol:

-

Sample Preparation:

-

Dry the Astragalus root material and grind it into a fine powder.

-

Accurately weigh 1.0 g of the powdered sample and place it in a flask.

-

Add 50 mL of methanol and perform ultrasonic extraction for 60 minutes.

-

Filter the extract and repeat the extraction process on the residue.

-

Combine the filtrates and evaporate to dryness under reduced pressure.

-

Dissolve the residue in methanol and bring to a final volume of 5 mL.

-

Filter the solution through a 0.45 µm membrane filter before HPLC analysis.

-

-

HPLC-ELSD Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-20 min, 30-40% A; 20-35 min, 40-60% A.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

ELSD (Evaporative Light Scattering Detector) Conditions:

-

Drift tube temperature: 105°C.

-

Nebulizing gas (Nitrogen) flow rate: 2.5 L/min.

-

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards to generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.

-

Inject the prepared sample and determine the concentration of this compound from the calibration curve.

-

Heterologous Expression and Functional Characterization of a Putative Acetyltransferase

dot

Caption: Workflow for heterologous expression and characterization of an acetyltransferase.

Protocol:

-

Gene Cloning and Plasmid Construction:

-

Extract total RNA from young roots of Astragalus membranaceus.

-

Synthesize first-strand cDNA using a reverse transcriptase kit.

-

Amplify the full-length coding sequence of the candidate acetyltransferase gene (e.g., AmAT7-3) by PCR using gene-specific primers.

-

Clone the PCR product into an expression vector, such as pET-28a(+), which adds a His-tag for purification.

-

-

Heterologous Expression and Protein Purification:

-

Transform the recombinant plasmid into E. coli BL21(DE3) cells.

-

Grow the cells in LB medium at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.2 mM and incubate at 16°C for 20 hours.

-

Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse by sonication.

-

Purify the His-tagged protein from the soluble fraction using Ni-NTA affinity chromatography.

-

-

In Vitro Enzyme Assay:

-

The standard reaction mixture (100 µL) should contain 50 mM phosphate buffer (pH 7.5), 1 mM DTT, 100 µM astragaloside IV (the precursor), 200 µM acetyl-CoA, and 1 µg of the purified enzyme.

-

Incubate the reaction at 30°C for 30 minutes.

-

Terminate the reaction by adding an equal volume of methanol.

-

Centrifuge to remove precipitated protein and analyze the supernatant by UHPLC-MS to detect the formation of this compound.

-

-

Kinetic Analysis:

-

To determine the Km for acetyl-CoA, vary its concentration while keeping the concentration of astragaloside IV constant (at a saturating level).

-

To determine the Km for astragaloside IV, vary its concentration while keeping the concentration of acetyl-CoA constant.

-

Measure the initial reaction velocities at each substrate concentration and calculate the kinetic parameters using Michaelis-Menten plots.

-

Conclusion

The biosynthesis of this compound in Astragalus is a multi-step process involving a series of enzymatic reactions that build upon the cycloartane skeleton. While the key enzyme families (CYP450s, UGTs, and acetyltransferases) have been identified, further research is needed to fully characterize all the specific enzymes and their regulation. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this pathway, with the ultimate goal of enabling the sustainable production of this and other valuable medicinal saponins.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis and Pharmacological Activities of Flavonoids, Triterpene Saponins and Polysaccharides Derived from Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Pharmacological Activities of Flavonoids, Triterpene Saponins and Polysaccharides Derived from Astragalus membranaceus [mdpi.com]

- 4. Characterization and protein engineering of glycosyltransferases for the biosynthesis of diverse hepatoprotective cycloartane‐type saponins in Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Accumulation of Astragalosides and Related Gene Expression in Different Organs of Astragalus Membranaceus Bge. var Mongholicus (Bge.) [mdpi.com]

An In-Depth Technical Guide to Cyclocephaloside II: Physicochemical Properties and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclocephaloside II is a cycloartane-type triterpene glycoside, a class of natural products known for their diverse and potent biological activities. Isolated from the roots of Astragalus microcephalus, a plant species belonging to a genus with a long history in traditional medicine, this compound presents a complex and intriguing molecular architecture. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details of its isolation and characterization, and an exploration of its potential biological activities based on related compounds from the Astragalus genus.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are critical for its handling, formulation, and further experimental investigation.

| Property | Value | Reference |

| Molecular Formula | C₄₃H₇₀O₁₅ | [1] |

| Molecular Weight | 827.01 g/mol | [1] |

| CAS Number | 215776-78-6 | [1] |

| Predicted Boiling Point | 897.4 ± 65.0 °C | [1] |

| Predicted Density | 1.37 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 12.85 ± 0.70 | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Experimental Protocols

The isolation and structural elucidation of this compound were first described by Bedir et al. in 1998. The methodologies employed are foundational for any further research on this compound.

Isolation and Purification

The following diagram illustrates the general workflow for the isolation of this compound from its natural source.

The detailed protocol involves the extraction of the dried and powdered roots of Astragalus microcephalus with methanol. The resulting crude extract is then subjected to a series of chromatographic separations, typically starting with column chromatography over silica gel, followed by further purification steps such as high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were crucial in establishing the connectivity of the atoms within the molecule, identifying the aglycone as a cycloartane-type triterpene and determining the nature and linkage of the sugar moieties.

-

Mass Spectrometry (MS) : Fast Atom Bombardment Mass Spectrometry (FABMS) was utilized to determine the molecular weight and fragmentation pattern of the molecule, which helped to confirm the overall structure and the sequence of the sugar units.

The following diagram represents the logical relationship of the spectroscopic data in determining the final structure.

Spectral Data

While the complete raw spectral data is found in the original publication, the key spectral features are summarized below.

| Spectral Data Type | Key Features |

| ¹H NMR | Signals corresponding to a cycloartane skeleton, including characteristic protons of the cyclopropane ring, as well as signals for the sugar moieties. |

| ¹³C NMR | Resonances confirming the 30 carbons of the triterpenoid aglycone and the carbons of the attached sugar units. |

| FABMS | A molecular ion peak consistent with the molecular formula C₄₃H₇₀O₁₅, along with fragment ions indicating the loss of sugar residues. |

Biological Activity and Potential Mechanism of Action

Direct experimental studies on the biological activity of this compound are limited in the publicly available literature. However, the broader class of cycloartane glycosides from the Astragalus genus is well-documented to possess a range of significant pharmacological properties.[2][3] These activities provide a strong basis for inferring the potential therapeutic applications of this compound.

Potential Biological Activities

-

Immunomodulatory Effects : Many Astragalus saponins are known to enhance immune responses.[4]

-

Hepatoprotective Activity : Several cycloartane glycosides have demonstrated protective effects on liver cells.

-

Antiviral Activity : Saponins from Astragalus have been reported to inhibit the replication of various viruses.

-

Anticancer Properties : Certain cycloartane-type saponins exhibit cytotoxic effects against various cancer cell lines.[4]

Postulated Mechanism of Action and Signaling Pathways

The precise molecular mechanisms of this compound are yet to be elucidated. However, based on the activities of related compounds, it is plausible that its effects are mediated through the modulation of key cellular signaling pathways. For instance, the immunomodulatory effects of Astragalus saponins have been linked to the activation of T-cells and the regulation of cytokine production.[4] Potential signaling pathways that may be influenced by this compound are depicted below.

Further research is imperative to validate these hypotheses and to pinpoint the specific molecular targets and signaling cascades affected by this compound.

Conclusion

This compound is a structurally complex natural product with significant potential for further scientific investigation. This guide has consolidated the available data on its physicochemical properties and the methodologies for its study. While direct evidence of its biological activity is still emerging, the known pharmacological profile of related cycloartane glycosides from the Astragalus genus suggests promising avenues for future research in areas such as immunology, oncology, and hepatology. The detailed experimental protocols and structured data presented herein are intended to serve as a valuable resource for researchers embarking on the exploration of this fascinating molecule.

References

- 1. Characterization and protein engineering of glycosyltransferases for the biosynthesis of diverse hepatoprotective cycloartane‐type saponins in Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phcogrev.com [phcogrev.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Cyclocephaloside II: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Cyclocephaloside II, a cycloartane-type triterpene glycoside, intended for researchers, scientists, and professionals in drug development. This document summarizes its physicochemical properties and outlines generalized experimental protocols for assessing the biological activity of related compounds, offering a foundational framework for future research.

Core Molecular Data

This compound is a natural product first isolated from the roots of Astragalus microcephalus. Its molecular characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄₃H₇₀O₁₅ | [1] |

| Molecular Weight | 827.01 g/mol | [1] |

| CAS Number | 215776-78-6 | [1] |

Methodologies for Biological Evaluation

While specific biological activities of this compound have not been extensively documented in publicly available literature, the following experimental protocols are representative of methodologies used to evaluate the cytotoxic and mechanistic properties of structurally related cycloartane triterpene glycosides.

In Vitro Cytotoxicity Assessment

A common method to assess the potential anticancer activity of a compound is the MTT assay, which measures cell viability.

Experimental Protocol: MTT Assay

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound in DMSO is diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 24 to 72 hours. A vehicle control (DMSO) is also included.

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by a compound, flow cytometry-based assays for apoptosis and cell cycle distribution are frequently employed.

Experimental Protocol: Apoptosis and Cell Cycle Analysis

-

Cell Treatment: Cells are treated with this compound at concentrations around its IC₅₀ value for 24-48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

-

Apoptosis Staining: For apoptosis analysis, cells are stained with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's instructions.

-

Cell Cycle Staining: For cell cycle analysis, cells are fixed in cold 70% ethanol overnight. Subsequently, the cells are washed with PBS and stained with a solution containing PI and RNase A.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. For apoptosis, the distribution of cells into viable, early apoptotic, late apoptotic, and necrotic populations is determined. For cell cycle analysis, the percentage of cells in the G0/G1, S, and G2/M phases is quantified.

Potential Signaling Pathways and Experimental Workflows

Based on the known activities of other cytotoxic natural products, a hypothetical workflow for investigating the mechanism of action of this compound could involve exploring its impact on key cellular signaling pathways implicated in cancer cell proliferation and survival.

Caption: Hypothetical workflow for investigating the cytotoxic mechanism of this compound.

A potential signaling pathway that could be affected by cytotoxic cycloartane glycosides is the intrinsic apoptosis pathway, often regulated by the Bcl-2 family of proteins and culminating in caspase activation.

Caption: Postulated intrinsic apoptosis signaling pathway potentially modulated by this compound.

References

Unveiling the Spectroscopic Signature of Cyclocephaloside II: A Technical Guide

For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth look at the spectroscopic data of Cyclocephaloside II, a cycloartane-type triterpene glycoside isolated from Astragalus species. This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and presents this information in a clear, accessible format to support further research and application.

Spectroscopic Data of this compound

The structural elucidation of this compound has been achieved through a combination of one- and two-dimensional NMR spectroscopy and Fast Atom Bombardment Mass Spectrometry (FABMS). The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides crucial information for determining the molecular formula and identifying fragments of this compound.

| Ion | Observed m/z | Deduced Formula |

| [M+H]⁺ (Precursor Ion) | 751.4265 | C₄₀H₆₄O₁₃ |

| Fragment Ion 1 | 733.4155 | C₄₀H₆₁O₁₂ (Loss of H₂O) |

| Fragment Ion 2 | 715.4075 | C₄₀H₅₉O₁₁ (Loss of 2xH₂O) |

| Fragment Ion 3 | 419.3304 | - |

| Fragment Ion 4 | 261.0570 | - |

| Fragment Ion 5 | 157.0492 | - |

Table 1: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound. The following data were reported for the compound dissolved in deuterated methanol (CD₃OD).

¹³C NMR Spectroscopic Data (CD₃OD)

| Carbon No. | Chemical Shift (δc) | Carbon No. | Chemical Shift (δc) |

| 1 | 32.5 | 20 | 75.8 |

| 2 | 27.8 | 21 | 27.2 |

| 3 | 89.9 | 22 | 35.5 |

| 4 | 40.5 | 23 | 24.5 |

| 5 | 48.1 | 24 | 85.1 |

| 6 | 81.5 | 25 | 72.8 |

| 7 | 46.2 | 26 | 28.5 |

| 8 | 46.8 | 27 | 27.0 |

| 9 | 21.8 | 28 | 18.2 |

| 10 | 27.1 | 29 | 27.3 |

| 11 | 29.4 | 30 | 16.4 |

| 12 | 34.1 | Xylose | |

| 13 | 48.5 | 1' | 107.2 |

| 14 | 53.2 | 2' | 75.4 |

| 15 | 36.7 | 3' | 78.1 |

| 16 | 73.9 | 4' | 71.2 |

| 17 | 53.8 | 5' | 67.2 |

| 18 | 18.8 | Glucose | |

| 19 | 20.2 | 1'' | 105.8 |

| 2'' | 75.2 | ||

| 3'' | 78.2 | ||

| 4'' | 71.8 | ||

| 5'' | 78.0 | ||

| 6'' | 63.0 |

Table 2: ¹³C NMR (100 MHz, CD₃OD) chemical shifts for this compound.

¹H NMR Spectroscopic Data (CD₃OD)

| Proton No. | Chemical Shift (δH), Multiplicity (J in Hz) |

| 3 | 3.25, dd (11.5, 4.5) |

| 6 | 4.40, t (4.5) |

| 16 | 4.15, m |

| 19a | 0.65, d (4.0) |

| 19b | 0.45, d (4.0) |

| Xylose | |

| 1' | 4.48, d (7.5) |

| Glucose | |

| 1'' | 4.60, d (7.8) |

Table 3: Selected ¹H NMR (400 MHz, CD₃OD) chemical shifts for this compound. Note: Due to the complexity of the spectrum, only key assignments are listed.

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

The isolation of this compound from the roots of Astragalus microcephalus involves a multi-step extraction and chromatographic process.

Mass Spectrometry

Mass spectral data were acquired using a High-Resolution Electrospray Ionization (HR-ESI) mass spectrometer.

-

Instrument : Waters ACQUITY UPLC™ HSS T3 column (100 mm × 2.1 mm, 1.8 μm) coupled to a mass spectrometer.

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate : 0.3 mL/min.

-

Column Temperature : 35 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a 400 MHz spectrometer.

-

Solvent : Deuterated Methanol (CD₃OD).

-

¹H NMR : 400 MHz.

-

¹³C NMR : 100 MHz.

-

2D NMR Experiments : COSY, HSQC, and HMBC experiments were performed to establish connectivities and assign signals.

Logical Relationship of Spectroscopic Analysis

The structural elucidation of this compound relies on the complementary information provided by different spectroscopic techniques.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. The detailed data and protocols presented herein are intended to facilitate further investigation into the biological activities and potential therapeutic applications of this natural product.

The Rising Therapeutic Potential of Novel Triterpenoid Saponins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Triterpenoid saponins, a diverse class of naturally occurring glycosides, are gaining significant attention in the scientific community for their broad spectrum of biological activities. These complex molecules, found in a wide variety of plants, have demonstrated promising potential in the development of new therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of novel triterpenoid saponins, focusing on their anticancer, anti-inflammatory, antiviral, and immunomodulatory effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Biological Activities of Novel Triterpenoid Saponins

Recent research has illuminated the multifaceted pharmacological effects of novel triterpenoid saponins. These compounds exert their activities through various mechanisms of action, often targeting key signaling pathways involved in disease progression.

Anticancer Activity

Triterpenoid saponins have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifactorial, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Quantitative Data on Anticancer Activity:

| Saponin Name | Cancer Cell Line | IC50 Value (µM) | Source Plant | Citation |

| Bigelovii C | MCF7 (Breast Cancer) | 12.60 ± 2.49 | Salicornia bigelovii | [1] |

| Lovo (Colon Cancer) | >100 | Salicornia bigelovii | [1] | |

| LN229 (Glioblastoma) | >100 | Salicornia bigelovii | [1] | |

| Glochierioside A | HL-60 (Leukemia) | 5.5 | Glochidion eriocarpum | [2] |

| HT-29 (Colon Cancer) | 6.8 | Glochidion eriocarpum | [2] | |

| MCF-7 (Breast Cancer) | 29.1 | Glochidion eriocarpum | [2] | |

| SK-OV-3 (Ovarian Cancer) | 22.7 | Glochidion eriocarpum | [2] | |

| Glochierioside B | HL-60 (Leukemia) | 6.6 | Glochidion eriocarpum | [2] |

| HT-29 (Colon Cancer) | 18.6 | Glochidion eriocarpum | [2] | |

| MCF-7 (Breast Cancer) | 36.1 | Glochidion eriocarpum | [2] | |

| SK-OV-3 (Ovarian Cancer) | 16.0 | Glochidion eriocarpum | [2] | |

| Oleanane-type Saponin (unnamed) | HepG2 (Liver Cancer) | 2.73 ± 0.12 | Aralia dasyphylla | [3] |

| LU-1 (Lung Cancer) | 1.76 ± 0.11 | Aralia dasyphylla | [3] | |

| RD (Rhabdomyosarcoma) | 2.63 ± 0.10 | Aralia dasyphylla | [3] | |

| Conyza blinii saponin (CBS) | HeLa (Cervical Cancer) | 8.56 ± 1.21 (48h) | Conyza blinii | [4] |

| A549 (Lung Cancer) | 12.9 ± 1.45 (48h) | Conyza blinii | [4] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Triterpenoid saponins have demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Quantitative Data on Anti-inflammatory Activity:

| Saponin Name | Assay | IC50 Value (µM) | Source Plant | Citation |

| Saponin 12b | NO Production in RAW 264.7 cells | 1.2 | Aster tataricus | [3] |

| Saponin 12a | NO Production in RAW 264.7 cells | 42.1 | Aster tataricus | [3] |

| New Saponin 1 | NO Production in RAW 264.7 cells | 18.8 | Green Vegetable Soya Beans | [5] |

| New Saponin 2 | NO Production in RAW 264.7 cells | 16.1 | Green Vegetable Soya Beans | [5] |

| New Saponin 5 | NO Production in RAW 264.7 cells | 13.2 | Green Vegetable Soya Beans | [5] |

| Nudicauloside A | NO Production in RAW 264.7 cells | 74 ± 28 | Aralia nudicaulis | |

| Nudicauloside B | NO Production in RAW 264.7 cells | 101 ± 20 | Aralia nudicaulis | |

| Spergulagenin D | NO Production in RAW 264.7 cells | 17.03 | Glinus oppositifolius | [6] |

| Gnetumoside A | NO Production in RAW 264.7 cells | 14.10 ± 0.75 | Gnetum formosum | [7] |

| Gnetumoside B | NO Production in RAW 264.7 cells | 27.88 ± 0.86 | Gnetum formosum | [7] |

Antiviral Activity

Several novel triterpenoid saponins have shown promising antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV), Human Coronavirus (HCoV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Their mechanisms of action often involve inhibiting viral entry, replication, or the synthesis of viral components.[8][9]

Quantitative Data on Antiviral Activity:

| Saponin Name | Virus | EC50 Value (µM) | Assay | Citation |

| Saikosaponin B2 | Human Coronavirus (HCoV-229E) | 1.7 | XTT Cell-Proliferative Assay | [10] |

| Saikosaponin A | Human Coronavirus (HCoV-229E) | 8.6 | XTT Cell-Proliferative Assay | [10] |

| Saikosaponin D | Human Coronavirus (HCoV-229E) | 13.2 | XTT Cell-Proliferative Assay | [10] |

| Saikosaponin C | Human Coronavirus (HCoV-229E) | 19.9 | XTT Cell-Proliferative Assay | [10] |

| Astersaponin J | SARS-CoV-2 pseudovirus | 2.92 | Pseudovirus Entry Assay | [11] |

| Uralsaponin M | Influenza A/WSN/33 (H1N1) | 48.0 | Not Specified | [10] |

| Glycyrrhizin | SARS-CoV | 300 µg/mL | MTT Assay | [10] |

| Glycyrrhizin | SARS-CoV | 100 µg/mL | Plaque Reduction Assay | [10] |

Immunomodulatory Activity

Triterpenoid saponins can modulate the immune system, acting as adjuvants to enhance vaccine efficacy or by directly stimulating or suppressing immune responses.[1] They can influence the proliferation of lymphocytes and the activity of macrophages.

Quantitative Data on Immunomodulatory Activity:

| Saponin Name/Fraction | Effect | Concentration | Source Plant | Citation |

| Virgaureasaponin E | Stimulated phagocytosis and proliferation of spleen and bone marrow cells | Not specified | Solidago virgaurea | [1] |

| TSA2 | Enhanced Con A-, LPS-, and OVA-induced splenocyte proliferation | 25 µ g/mouse | Psammosilene tunicoides | [5] |

| Sulphation-modified total ginsenosides derivative-3 (SMTG-d3) | Significantly boosted splenocyte proliferation | 50–1,000 µg/mL | Panax ginseng | [11] |

| Total Ginsenosides (TG) | Inhibited T lymphocyte proliferation | 1,000 µg/mL | Panax ginseng | [11] |

Signaling Pathways Modulated by Triterpenoid Saponins

The biological activities of triterpenoid saponins are often attributed to their ability to modulate key cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the targeted development of novel therapeutics.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Many triterpenoid saponins exert their anti-inflammatory and anticancer effects by inhibiting this pathway. They can prevent the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[12][13]

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is crucial for cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Triterpenoid saponins can inhibit this pathway at various points, leading to the suppression of tumor growth.[12][14][15][16]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Triterpenoid saponins can modulate this pathway, often leading to the induction of apoptosis in cancer cells. The MAPK family includes ERK, JNK, and p38 kinases.[2][17]

Experimental Protocols

To facilitate further research and validation of the biological activities of novel triterpenoid saponins, this section provides detailed methodologies for key in vitro and in vivo assays.

Workflow for Isolation and Bioactivity Screening

The discovery and evaluation of novel triterpenoid saponins typically follow a systematic workflow, from plant material collection to the identification of bioactive compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[18][19][20][21]

-

Compound Treatment: Treat the cells with various concentrations of the triterpenoid saponin and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[18][19][20][21]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18][19][20][21]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18][19][20][21]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18][19][20][21]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the triterpenoid saponin for 1 hour. Then, stimulate the cells with LPS (1 µg/mL).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Griess Reagent Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples. Calculate the percentage of inhibition of NO production and determine the IC50 value.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.[7][9][22][23][24][25][26]

Protocol:

-

Cell Seeding: Seed a monolayer of susceptible host cells in 6-well or 12-well plates and incubate until confluent.[25]

-

Virus and Compound Incubation: Prepare serial dilutions of the virus stock. In separate tubes, mix the virus dilutions with various concentrations of the triterpenoid saponin or a vehicle control. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.[9]

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb to the cells for 1-2 hours.[25]

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus.[23][24]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.[22]

-

Plaque Visualization and Counting: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet to visualize the plaques. Count the number of plaques in each well.[24]

-

Data Analysis: Calculate the percentage of plaque reduction for each saponin concentration compared to the virus-only control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Lymphocyte Proliferation Assay

This assay is used to assess the immunomodulatory effects of compounds on lymphocytes. Proliferation can be measured using various methods, including the MTT assay.[11]

Protocol:

-

Lymphocyte Isolation: Isolate lymphocytes from spleen or peripheral blood using density gradient centrifugation.

-

Cell Seeding: Seed the isolated lymphocytes in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Compound and Mitogen Treatment: Treat the cells with various concentrations of the triterpenoid saponin in the presence or absence of a mitogen (e.g., Concanavalin A for T-cells or Lipopolysaccharide for B-cells). Include a mitogen-only control and a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Proliferation Measurement (MTT Method): Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with 100 µL of a solubilizing solution.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the stimulation index (absorbance of treated cells / absorbance of untreated control cells) to determine the effect of the saponin on lymphocyte proliferation.

Conclusion

Novel triterpenoid saponins represent a vast and largely untapped resource for the discovery of new therapeutic agents. Their diverse biological activities, coupled with their complex and varied chemical structures, offer a rich landscape for drug development. This technical guide provides a foundational understanding of the anticancer, anti-inflammatory, antiviral, and immunomodulatory properties of these fascinating molecules. The provided quantitative data, signaling pathway diagrams, and experimental protocols are intended to empower researchers to further explore and harness the therapeutic potential of novel triterpenoid saponins. Continued investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of next-generation drugs for a wide range of human diseases.

References

- 1. Immunomodulatory and antitumoral effects of triterpenoid saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triterpenoid Saponins from Anemone flaccida Suppress Tumor Cell Proliferation by Regulating MAPK, PD1/PDL1, and STAT3 Signaling Pathways and Altering Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of novel saponins from Psammosilene tunicoides and their analogs as immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Mechanism of antiviral activity of triterpenoid saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asm.org [asm.org]

- 10. Saponins: Research Progress and Their Potential Role in the Post-COVID-19 Pandemic Era - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | In-vitro evaluation of immunomodulatory activity of sulphation-modified total ginsenosides derivative-3 [frontiersin.org]

- 12. iomcworld.com [iomcworld.com]

- 13. researchgate.net [researchgate.net]

- 14. The polyphenol/saponin-rich Rhus tripartita extract has an apoptotic effect on THP-1 cells through the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Saikosaponin A and D Inhibit Adipogenesis via the AMPK and MAPK Signaling Pathways in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchhub.com [researchhub.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. boneandcancer.org [boneandcancer.org]

- 21. protocols.io [protocols.io]

- 22. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 23. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. A standardized plaque reduction assay for determination of drug susceptibilities of cytomegalovirus clinical isolates | RTI [rti.org]

- 26. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of Cyclocephaloside II: A Technical Guide

Disclaimer: As of the latest data available, there is no publicly accessible research specifically detailing the preliminary cytotoxicity screening of a compound named "Cyclocephaloside II." The following technical guide is a hypothetical case study constructed to provide researchers, scientists, and drug development professionals with a comprehensive overview of the typical methodologies, data presentation, and analysis involved in such a screening for a novel saponin.

Introduction

Natural products are a significant source of novel therapeutic agents, particularly in oncology.[1] Saponins, a class of terpenoid glycosides, have demonstrated a wide range of biological activities, including cytotoxic effects against various cancer cell lines. This guide outlines a typical workflow for the preliminary in vitro cytotoxicity screening of a hypothetical novel saponin, this compound. The primary objective of such a screening is to assess the compound's potential to inhibit cancer cell proliferation and to determine its cytotoxic potency, often measured by the half-maximal inhibitory concentration (IC50). A secondary objective is to evaluate its selectivity towards cancer cells over normal, non-cancerous cells.

Experimental Protocols

The following protocols describe the common methods used for evaluating the cytotoxicity of a novel compound.

Cell Lines and Culture Conditions

A panel of human cancer cell lines and a non-cancerous cell line would be selected to assess the breadth and selectivity of this compound's cytotoxic activity.

-

Human Cancer Cell Lines:

-

MCF-7: Human breast adenocarcinoma

-

HCT-116: Human colorectal carcinoma

-

A549: Human lung carcinoma

-

-

Non-Cancerous Human Cell Line:

-

hTERT-HME1: Human mammary epithelial cells (immortalized, non-tumorigenic)

-

Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of Test Compound

This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. Serial dilutions are then prepared in the cell culture medium to achieve the desired final concentrations for the assays. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (medium with 0.5% DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plates are incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The quantitative data from the cytotoxicity screening is summarized in the tables below for clear comparison.

Table 1: IC50 Values of this compound against Various Cell Lines

| Cell Line | Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | 12.5 ± 1.8 |

| HCT-116 | Colorectal Cancer | 8.2 ± 1.1 |

| A549 | Lung Cancer | 21.7 ± 2.5 |

| hTERT-HME1 | Normal Mammary Epithelial | > 100 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Viability of Cancer Cell Lines at Different Concentrations of this compound

| Concentration (µM) | MCF-7 (% Viability) | HCT-116 (% Viability) | A549 (% Viability) |

| 0.1 | 98.2 ± 2.1 | 97.5 ± 2.8 | 99.1 ± 1.9 |

| 1 | 85.4 ± 3.5 | 78.9 ± 4.2 | 90.3 ± 3.1 |

| 10 | 52.1 ± 4.8 | 48.7 ± 3.9 | 65.8 ± 4.5 |

| 50 | 15.6 ± 2.9 | 10.2 ± 2.1 | 25.4 ± 3.7 |

| 100 | 5.8 ± 1.5 | 4.1 ± 1.2 | 12.3 ± 2.4 |

Data are presented as mean ± standard deviation.

Visualizations

The following diagrams illustrate the experimental workflow and a potential mechanism of action for this compound.

Caption: Workflow for the MTT-based cytotoxicity assay.

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Discussion

The hypothetical data suggests that this compound exhibits potent cytotoxic activity against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, with moderate activity against the lung cancer cell line (A549). Importantly, the IC50 value against the non-cancerous mammary epithelial cell line (hTERT-HME1) is significantly higher, indicating a degree of selectivity for cancer cells. This selectivity is a crucial parameter in the early stages of drug discovery, as it suggests a potentially wider therapeutic window.

The proposed mechanism of action, the induction of apoptosis via the intrinsic (mitochondrial) pathway, is a common mechanism for cytotoxic natural products. Further studies would be required to validate this hypothesis, including assays for caspase activation, measurement of mitochondrial membrane potential, and analysis of apoptosis-related proteins.

Conclusion

The preliminary in vitro cytotoxicity screening of the hypothetical compound this compound demonstrates its potential as an anticancer agent, with notable activity against colorectal and breast cancer cell lines and favorable selectivity over a non-cancerous cell line. These findings warrant further investigation into its mechanism of action and its efficacy in more advanced preclinical models.

References

Cyclocephaloside II: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclocephaloside II, a triterpenoid saponin, presents a complex solubility profile owing to its amphiphilic chemical structure. Understanding its behavior in various solvents is critical for its application in research and drug development. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, general solubility characteristics of related triterpenoid saponins, and a detailed experimental protocol for determining its solubility. Due to a lack of specific experimental data for this compound in publicly available literature, this guide combines predicted data with established methodologies for analogous compounds to provide a foundational resource for researchers.

Introduction to this compound

This compound is a naturally occurring cycloartane-type triterpene glycoside that has been isolated from plant species such as those of the Astragalus genus. Triterpenoid saponins are a diverse group of compounds characterized by a lipophilic triterpenoid aglycone and one or more hydrophilic sugar moieties. This dual nature governs their solubility and makes them candidates for a variety of biological activities. The effective formulation and delivery of such compounds are contingent on a thorough understanding of their solubility.

Physicochemical Properties of this compound

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Boiling Point | 897.4 ± 65.0 °C | ChemicalBook[1][2] |

| Density | 1.37 ± 0.1 g/cm³ | ChemicalBook[1][2] |

| pKa | 12.85 ± 0.70 | ChemicalBook[1][2] |

Note: These values are based on computational predictions and should be confirmed by experimental analysis.

General Solubility of Triterpenoid Saponins

The solubility of triterpenoid saponins like this compound is influenced by the balance between their lipophilic triterpenoid core and their hydrophilic glycosidic chains.

-

Water: The presence of sugar chains generally imparts some degree of water solubility to saponins, a characteristic that is often low for the parent triterpenoid aglycones[3]. However, the large, nonpolar triterpenoid structure can limit aqueous solubility. Saponins are known to form micelles in aqueous solutions, which can enhance the solubility of hydrophobic compounds[4][5].

-

Alcohols (Methanol, Ethanol): Alcohols are often effective solvents for extracting saponins from plant material[6]. Triterpenoids, in general, are soluble in ethanol[7]. The amphiphilic nature of saponins typically allows for good solubility in lower-chain alcohols.

-

Aprotic Solvents (DMSO, DMF): Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are generally good solvents for a wide range of organic compounds, including those with poor water solubility.

-

Nonpolar Solvents (Ethyl Acetate, Chloroform, Petroleum Ether): The solubility of saponins in nonpolar solvents is generally low, although the triterpenoid aglycone itself may have some affinity for these solvents. The hydrophilic sugar portions of the molecule limit its solubility in highly nonpolar media. Qualitative tests on saponin extracts have shown them to be soluble in chloroform[8].

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of this compound solubility, adapted from methodologies used for other saponins[4]. This method relies on the principle of equilibrium solubility.

Materials and Equipment

-

This compound (pure sample)

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Ethyl Acetate)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium[4].

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining particulate matter.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Develop a suitable HPLC method for the separation and quantification of this compound.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the filtered supernatant from the saturated solutions.

-

Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve.

-

-

Data Analysis:

-

The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

-

Express the results in appropriate units (e.g., mg/mL, µg/mL, or molarity).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for determining the equilibrium solubility of this compound.

Signaling Pathways and Biological Context

A comprehensive search of the scientific literature did not reveal specific studies detailing the interaction of this compound with particular signaling pathways. The biological activities of many saponins are attributed to their ability to interact with and permeate cell membranes, which can lead to a variety of downstream effects. Further research is required to elucidate the specific molecular targets and signaling cascades that may be modulated by this compound.

Conclusion

While specific experimental solubility data for this compound remains to be published, an understanding of its chemical class as a triterpenoid saponin provides a strong basis for predicting its solubility behavior. The provided experimental protocol offers a robust framework for researchers to determine its solubility in various solvents, a critical step for advancing its study in drug discovery and development. Future work should focus on the experimental validation of its physicochemical properties and the exploration of its biological activities to understand its therapeutic potential.

References

- 1. This compound CAS#: 215776-78-6 [m.chemicalbook.com]

- 2. This compound CAS#: 215776-78-6 [amp.chemicalbook.com]

- 3. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Characterization of saponins from the leaves and stem bark of Jatropha curcas L. for surface-active properties - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability Landscape of Cyclocephaloside II: A Technical Guide

Introduction

In the realm of drug development, a thorough understanding of a compound's stability profile is paramount to ensuring its safety, efficacy, and shelf-life. This technical guide provides an in-depth overview of the principles and practices for assessing the stability of Cyclocephaloside II, a novel therapeutic agent. In the absence of publicly available stability data for this compound, this document outlines a comprehensive framework for its evaluation based on established international guidelines and best practices in the pharmaceutical industry. The methodologies and illustrative data presented herein are intended to serve as a robust starting point for researchers, scientists, and drug development professionals embarking on the characterization of this promising molecule.

General Principles of Drug Stability

The stability of a pharmaceutical compound refers to its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Stability testing is a critical component of the drug development process, providing essential information for formulation development, packaging selection, and the determination of storage conditions and shelf-life. The primary types of stability that are evaluated include:

-

Chemical Stability: The ability of the drug substance to resist chemical degradation, such as hydrolysis, oxidation, and photolysis.

-

Physical Stability: The retention of the original physical properties of the drug substance, including appearance, solubility, and crystal form.

-

Microbiological Stability: The resistance of the drug product to microbial growth.